

# Pharmacopeial Reference Standards for Ivabradine Impurities: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B601732*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial reference standards for impurities of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The guide details known process-related and degradation impurities, analytical methodologies for their identification and quantification, and insights into forced degradation studies, all crucial aspects for drug development, quality control, and regulatory compliance. While direct access to the full monographs of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) is restricted, this document synthesizes information from public assessment reports, scientific literature, and supplier specifications to provide a thorough understanding of the impurity landscape of Ivabradine.

## Overview of Ivabradine and Its Impurities

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.<sup>[1]</sup> Impurities in the drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).<sup>[2]</sup> The control of these impurities is essential to ensure the safety and efficacy of the final drug product and is mandated by regulatory bodies worldwide, with standards often harmonized through the International Council for Harmonisation (ICH) guidelines.<sup>[2]</sup>

## Known Ivabradine Impurities

A number of impurities associated with Ivabradine have been identified. While the official pharmacopeial monographs contain the definitive list of specified impurities, the following table compiles impurities mentioned in scientific literature and by suppliers of reference standards.

| Impurity Name                  | CAS Number   | Molecular Formula                                               | Molecular Weight | Type                   |
|--------------------------------|--------------|-----------------------------------------------------------------|------------------|------------------------|
| Dehydro Ivabradine             | 1086026-31-4 | C <sub>27</sub> H <sub>34</sub> N <sub>2</sub> O <sub>5</sub>   | 466.57           | Process/Degradation    |
| Ivabradine N-oxide             | 2511244-97-4 | C <sub>27</sub> H <sub>36</sub> N <sub>2</sub> O <sub>6</sub>   | 484.6            | Degradation            |
| Ivabradine R-Isomer            | 167072-91-5  | C <sub>27</sub> H <sub>36</sub> N <sub>2</sub> O <sub>5</sub>   | 468.59           | Process (Stereoisomer) |
| 7-Desmethyl Ivabradine         | 304462-60-0  | C <sub>26</sub> H <sub>34</sub> N <sub>2</sub> O <sub>5</sub>   | 454.56           | Metabolite/Impurity    |
| Ivabradine Open Ring           | 1462470-54-7 | C <sub>27</sub> H <sub>38</sub> N <sub>2</sub> O <sub>6</sub>   | 486.60           | Degradation            |
| 2-Oxo-ivabradine Hydrochloride | 1616710-50-9 | C <sub>27</sub> H <sub>35</sub> ClN <sub>2</sub> O <sub>6</sub> | 519.03           | Process/Degradation    |

This table is not exhaustive and represents impurities commonly cited. Official pharmacopeial monographs should be consulted for the definitive list of specified impurities.

## Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Ivabradine and its related substances. Several research articles have detailed specific, validated HPLC methods.

## Example HPLC Method for Ivabradine and Impurities

This method is based on a stability-indicating RP-HPLC method developed for the estimation of Ivabradine Hydrochloride in tablets.

| Parameter          | Condition                                                                        |
|--------------------|----------------------------------------------------------------------------------|
| Column             | SS Wakosil C18AR, 250×4.6 mm, 5 $\mu$ m                                          |
| Mobile Phase       | Methanol : 25 mM Phosphate Buffer (pH 6.5 with orthophosphoric acid) (60:40 v/v) |
| Flow Rate          | 0.8 mL/min                                                                       |
| Detection          | UV at 285 nm                                                                     |
| Injection Volume   | 10 $\mu$ L                                                                       |
| Column Temperature | Ambient                                                                          |
| Run Time           | 10 min                                                                           |

#### System Suitability:

- Retention Time of Ivabradine: Approximately  $6.55 \pm 0.05$  min
- Tailing Factor: Not more than 1.14
- Theoretical Plates: Not less than 2000

This method was validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control analysis.[\[3\]](#)

## Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.

## Typical Protocol for Forced Degradation of Ivabradine:

- Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
- Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.

- Thermal Degradation: 105°C for 24 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.

## Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate key workflows in the analysis of Ivabradine impurities.



[Click to download full resolution via product page](#)

Caption: Workflow for the identification of degradation impurities.

## Pharmacopeial Standard Development

[Click to download full resolution via product page](#)

Caption: The logical flow of developing a new pharmacopeial reference standard.

[Click to download full resolution via product page](#)

Caption: Relationship between Ivabradine API and its impurity types.

## Conclusion

The control of impurities in Ivabradine is a critical aspect of ensuring its quality, safety, and efficacy. While the official pharmacopeial monographs remain the definitive source for reference standards and analytical procedures, this guide provides a robust overview based on publicly available scientific and regulatory information. Researchers and drug development professionals are encouraged to consult the official pharmacopeias for the most current and comprehensive data. The methodologies and impurity information presented here serve as a valuable resource for developing and validating in-house analytical methods and for understanding the broader context of impurity control for Ivabradine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 2. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 3. [geneesmiddeleninformatiebank.nl \[geneesmiddeleninformatiebank.nl\]](#)
- To cite this document: BenchChem. [Pharmacopeial Reference Standards for Ivabradine Impurities: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601732#pharmacopeial-reference-standards-for-ivabradine-impurities\]](https://www.benchchem.com/product/b601732#pharmacopeial-reference-standards-for-ivabradine-impurities)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)